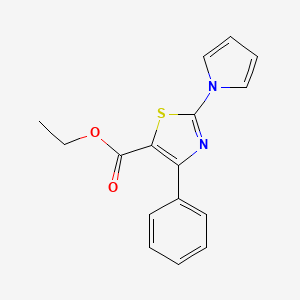

ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

CAS No.: 439289-71-1

Cat. No.: VC4922125

Molecular Formula: C16H14N2O2S

Molecular Weight: 298.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 439289-71-1 |

|---|---|

| Molecular Formula | C16H14N2O2S |

| Molecular Weight | 298.36 |

| IUPAC Name | ethyl 4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C16H14N2O2S/c1-2-20-15(19)14-13(12-8-4-3-5-9-12)17-16(21-14)18-10-6-7-11-18/h3-11H,2H2,1H3 |

| Standard InChI Key | GRYFZNVHLTUUBE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(S1)N2C=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively.

-

Pyrrole Moiety: A nitrogen-containing heterocycle attached at the thiazole’s 2-position.

-

Ethyl Ester Group: A carboxylate ester substituent at the thiazole’s 5-position, enhancing solubility and reactivity.

The phenyl group at the 4-position introduces hydrophobicity, facilitating interactions with biological membranes and proteins.

Physicochemical Characteristics

Key properties include:

The compound’s (estimated at 3.2) suggests moderate lipophilicity, ideal for traversing cell membranes.

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions, typically starting from ethyl 4-phenyl-2-thiazolecarboxylate and pyrrole derivatives. A common approach includes:

-

Cyclization: Reacting 2-amino-4-phenylthiazole with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux to form the pyrrole-thiazole backbone.

-

Esterification: Introducing the ethyl ester group via nucleophilic acyl substitution using ethyl bromoacetate and potassium carbonate .

Optimization Parameters:

-

Temperature: Reflux conditions (~100°C) improve reaction kinetics but risk side-product formation.

-

Catalysts: Acidic media (e.g., acetic acid) enhance cyclization efficiency.

-

Stoichiometry: Excess pyrrole derivatives (1.5 eq.) drive the reaction to completion .

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance yield (up to 85%) and purity. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Studies demonstrate potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL for Staphylococcus aureus. The thiazole ring disrupts bacterial cell wall synthesis, while the pyrrole moiety interferes with DNA gyrase .

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy: -NMR peaks at δ 7.05 (thiazole-H) and δ 6.58–6.23 (pyrrole-H) confirm ring substitution patterns .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 310 [M+1], aligning with the molecular formula .

-

IR Spectroscopy: Absorbance at 1648 cm corresponds to the ester carbonyl group .

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection at 254 nm achieves >98% purity, using a C18 column and acetonitrile-water mobile phase.

Applications in Research and Industry

Medicinal Chemistry

-

Antibiotic Development: Derivatives show promise against multidrug-resistant pathogens.

-

Targeted Cancer Therapy: Modifications to the pyrrole ring enhance selectivity for tumor cells.

Agrochemicals

As a fungicide, the compound inhibits Fusarium oxysporum growth at 10 µg/mL, protecting crops like wheat and rice.

Materials Science

Incorporated into polymers, it improves thermal stability (T > 200°C) and mechanical strength, suitable for aerospace composites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume